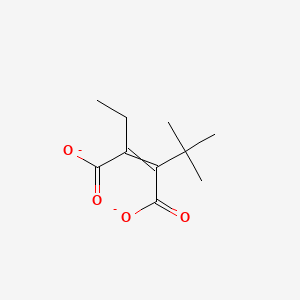
2-Tert-butyl-3-ethylbut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its unique chemical properties and is commonly used in various fields such as medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of 2-Tert-butyl-3-ethylbut-2-enedioate typically involves the esterification of the corresponding dicarboxylic acid with an alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The industrial production methods may involve continuous flow processes to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
2-Tert-butyl-3-ethylbut-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Tert-butyl-3-ethylbut-2-enedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Tert-butyl-3-ethylbut-2-enedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester functional group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-Tert-butyl-3-ethylbut-2-enedioate can be compared with other similar compounds such as:
- Dimethyl maleate
- Diethyl maleate
- Diisopropyl maleate
These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific tert-butyl and ethyl substituents, which can affect its steric and electronic properties.
Propriétés
Numéro CAS |
100922-16-5 |
|---|---|
Formule moléculaire |
C10H14O4-2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(E)-2-tert-butyl-3-ethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-6(8(11)12)7(9(13)14)10(2,3)4/h5H2,1-4H3,(H,11,12)(H,13,14)/p-2/b7-6- |
Clé InChI |
WSKGNKIVFIWLJP-SREVYHEPSA-L |
SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
SMILES isomérique |
CC/C(=C(\C(=O)[O-])/C(C)(C)C)/C(=O)[O-] |
SMILES canonique |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















